Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate: is a chemical compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyrrolidinone ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 2-methyl-5-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Hydroxylated derivatives of the pyrrolidinone ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its pyrrolidinone ring is a common motif in many natural products and pharmaceuticals .
Medicine: The pyrrolidinone ring is known for its bioactivity, making it a promising scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate is not well-documented. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-(5-oxopyrrolidin-3-yl)benzoate
- (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
Comparison:
- Methyl 4-(5-oxopyrrolidin-3-yl)benzoate: This compound has a similar structure but differs in the position of the oxopyrrolidinone ring. This positional difference can lead to variations in reactivity and biological activity .
- (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate: This compound contains a sulfonate group instead of a benzoate ester, which can significantly alter its chemical properties and applications .
Uniqueness: Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate is unique due to its specific structural arrangement, which combines the reactivity of the benzoate ester with the bioactivity of the pyrrolidinone ring. This combination makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(8-7-12(16)15-14)9-10-3-5-11(6-4-10)13(17)18-2/h3-6H,7-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTPQCXYADGGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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